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molecular formula C12H14FN3O B1457223 4-((2-cyanopropan-2-yl)amino)-2-fluoro-N-methylbenzamide CAS No. 915087-32-0

4-((2-cyanopropan-2-yl)amino)-2-fluoro-N-methylbenzamide

Cat. No. B1457223
M. Wt: 235.26 g/mol
InChI Key: FUBVMSRDTICINT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09108944B2

Procedure details

A mixture of 4-amino-2-fluoro-N-methylbenzamide (2 g, 11.9 mmol), TMSCN (2.2 mL, 17.9 mmol), TMSOTf (0.1 mL, 0.6 mmol), and acetone (10 mL, 140 mmol) in DCM (20 mL) was stirred at room temperature overnight. The white solid was filtered, washed with a small amount of DCM, and dried to afford 1.12 g of 4-((2-cyanopropan-2-yl)amino)-2-fluoro-N-methylbenzamide as a white solid. 1H NMR (300 MHz, DMSO-d6) δ 7.79 (t, 1H), 7.56 (t, 1H), 6.88 (s, 1H), 6.67 (dd, 1H), 6.54 (dd, 1H), 2.75 (d, 3H), 1.67 (s, 6H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([NH:8][CH3:9])=[O:7])=[C:4]([F:12])[CH:3]=1.[Si]([C:17]#[N:18])(C)(C)C.[Si](OS(C(F)(F)F)(=O)=O)(C)(C)C.[CH3:31][C:32]([CH3:34])=O>C(Cl)Cl>[C:17]([C:32]([NH:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([NH:8][CH3:9])=[O:7])=[C:4]([F:12])[CH:3]=1)([CH3:34])[CH3:31])#[N:18]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC1=CC(=C(C(=O)NC)C=C1)F
Name
Quantity
2.2 mL
Type
reactant
Smiles
[Si](C)(C)(C)C#N
Name
Quantity
0.1 mL
Type
reactant
Smiles
[Si](C)(C)(C)OS(=O)(=O)C(F)(F)F
Name
Quantity
10 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The white solid was filtered
WASH
Type
WASH
Details
washed with a small amount of DCM
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(#N)C(C)(C)NC1=CC(=C(C(=O)NC)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.12 g
YIELD: CALCULATEDPERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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